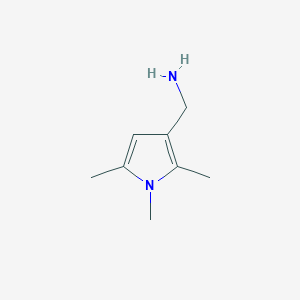

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine

Description

(1,2,5-Trimethyl-1H-pyrrol-3-yl)methanamine is a substituted pyrrole derivative featuring a methanamine group at the 3-position of the heterocyclic ring and methyl groups at the 1-, 2-, and 5-positions. Its molecular formula is C₉H₁₆N₂, with a molecular weight of 152.24 g/mol (estimated). The compound is structurally characterized by its electron-rich aromatic pyrrole core, which influences its physicochemical properties, such as logP (1.5–2.0) and polar surface area (~35 Ų), making it moderately lipophilic and capable of crossing biological membranes .

Properties

IUPAC Name |

(1,2,5-trimethylpyrrol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKVKIHUOVMMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction on Methylated Pyrroles

The Mannich reaction is a classical method to introduce aminomethyl groups onto activated aromatic or heteroaromatic rings.

- Starting with a 1,2,5-trimethylpyrrole, dissolve the compound in a suitable solvent such as acetonitrile.

- Add formaldehyde (often as aqueous formalin) and a primary or secondary amine (e.g., methylamine or ammonia).

- Add a catalytic amount of glacial acetic acid to promote the reaction.

- Stir the mixture at room temperature or under mild reflux for 6–12 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- After completion, neutralize the reaction mixture with sodium bicarbonate solution.

- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography.

This method yields the corresponding aminomethylated pyrrole with good regioselectivity at the 3-position due to the electron-rich nature of the pyrrole ring.

Reductive Amination of Pyrrole-3-carbaldehyde Derivatives

An alternative approach involves:

- Synthesis or procurement of 1,2,5-trimethylpyrrole-3-carbaldehyde.

- Reaction of the aldehyde with ammonia or a primary amine to form an imine intermediate.

- Reduction of the imine to the amine using sodium borohydride or sodium cyanoborohydride in ethanol or methanol.

- Dissolve the pyrrole-3-carbaldehyde in ethanol.

- Add excess methylamine or ammonia.

- Stir at room temperature for 3–4 hours to form the imine.

- Add sodium borohydride slowly and continue stirring for 6–12 hours.

- Quench the reaction with cold water, extract with ethyl acetate, dry, and purify.

This method is advantageous for its mild conditions and high selectivity, producing the methanamine derivative with minimal side products.

Representative Data Table: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Mannich Reaction | 1,2,5-trimethylpyrrole | Formaldehyde, methylamine, AcOH | Room temp, 6–12 h | 60–75 | >95 | Simple, direct, requires purification |

| Reductive Amination | 1,2,5-trimethylpyrrole-3-carbaldehyde | Methylamine, NaBH4, EtOH | RT, 3–4 h imine formation; 6–12 h reduction | 70–85 | >98 | Mild, high selectivity, scalable |

Research Findings and Optimization Notes

- Solvent choice: Acetonitrile and ethanol are preferred solvents due to their polarity and ability to dissolve reactants well.

- Catalysis: Glacial acetic acid catalyzes the Mannich reaction by activating formaldehyde and stabilizing intermediates.

- Temperature control: Mild temperatures prevent decomposition of sensitive pyrrole rings.

- Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and side products.

- Yield optimization: Using a slight excess of formaldehyde and amine improves conversion rates.

- Environmental considerations: The reductive amination method produces fewer by-products and is more environmentally benign compared to multi-step syntheses involving halogenated intermediates.

Related Synthetic Routes for Pyrrole Methanamine Derivatives

Several patents and research articles describe the synthesis of pyrrole derivatives with aminomethyl groups, which can be adapted for (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine:

- Hydrogenation and cyclization routes starting from halogenated acetophenones and malononitrile derivatives, catalyzed by Pd-C or Raney nickel, to construct the pyrrole ring followed by formylation and amination steps.

- Substitution reactions involving 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile to form pyrrole intermediates, followed by catalytic hydrogenation cyclization.

While these methods are more complex and designed for fluorophenyl-substituted pyrroles, the principles of catalytic hydrogenation, cyclization, and functional group transformation are relevant for synthesizing methyl-substituted pyrroles.

Chemical Reactions Analysis

Types of Reactions: (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine and related compounds:

Biological Activity

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 162.23 g/mol. Its structure includes a pyrrole ring with three methyl groups at the 1, 2, and 5 positions and a methanamine side chain at the 3 position. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Biological Activities

Research indicates that derivatives of pyrrole compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives can possess antibacterial properties. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes such as H, K-ATPase, which is crucial in gastric acid secretion. This suggests potential applications in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

- Neuropharmacological Effects : Some studies suggest that similar compounds may have neuroprotective effects or influence neurotransmitter systems, indicating possible applications in neuropharmacology.

Case Studies

- Gastrointestinal Applications : A study focused on pyrrole derivatives highlighted the efficacy of related compounds in inhibiting gastric acid secretion more effectively than traditional proton pump inhibitors (PPIs). This positions (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine as a candidate for further exploration in gastrointestinal therapies .

- Antimicrobial Studies : Investigations into the antimicrobial properties of pyrrole derivatives have demonstrated their effectiveness against various bacterial strains. These findings warrant further research into their potential as therapeutic agents in infectious diseases.

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-N-(pyrrolidinyl)propanamide | Contains a pyrrolidine ring | Potential use in neuropharmacology |

| 5-Methylpyrrole | A methyl group at the 5-position | Known for its role in flavor chemistry |

| 4-Methyl-N-(pyrrolidinyl)butanamide | Features a longer aliphatic chain | Investigated for anti-inflammatory properties |

| 2-Methyl-N-(pyrrolidinyl)propanamide | Similar amine structure | Exhibits distinct antibacterial activities |

Q & A

Basic: What are the optimized synthetic routes for (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine in academic research?

Methodological Answer:

Synthetic optimization typically involves predictive cheminformatics tools like PISTACHIO , REAXYS , and BKMS_METABOLIC databases to propose feasible routes. For example, reductive amination of (1,2,5-trimethyl-1H-pyrrol-3-yl)methanal using sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pH (6–7) is a common approach. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) .

Advanced: How can researchers resolve structural ambiguities in (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine using crystallographic methods?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXD is critical for resolving stereochemical uncertainties. For example, refining the unit cell parameters (e.g., space group P2₁/c) and validating hydrogen bonding networks (N–H···O interactions) can confirm substituent positions. High-resolution data (<0.8 Å) combined with iterative refinement cycles (R1 < 5%) ensure accuracy. Disordered methyl groups are resolved using PART instructions in SHELX .

Advanced: What strategies are used to analyze the structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

SAR studies focus on substituent effects at the pyrrole ring and amine group. For instance:

- Bioactivity assays : Test derivatives (e.g., 5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-pyrimidinetrione) in cytotoxicity screens (MTT assay, IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) .

- Computational modeling : DFT calculations (B3LYP/6-31G**) to correlate electronic properties (HOMO-LUMO gaps) with binding affinity to target proteins (e.g., kinases) .

Basic: What safety protocols are recommended when handling (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Respiratory protection : Use P95 respirators (US) or ABEK-P2 (EU) filters if vapor concentrations exceed 1 ppm.

- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow. Avoid drainage contamination .

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., conflicting NMR signals or mass spectrometry fragments) are resolved via:

- Multi-technique validation : Compare ¹H/¹³C NMR (DMSO-d₆, 400 MHz), HRMS (ESI+), and IR (KBr pellet) to cross-verify functional groups.

- Dynamic NMR : Analyze temperature-dependent spectra (e.g., 25–80°C) to detect conformational exchange in the pyrrole ring .

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous proton signals .

Advanced: What experimental designs are used to study the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

- Metal complexation : React with transition metals (e.g., Cu(II), Fe(III)) in anhydrous THF under argon. Monitor via UV-Vis (λ = 400–600 nm for d-d transitions) and cyclic voltammetry (E₁/₂ shifts).

- X-ray absorption spectroscopy (XAS) : Analyze coordination geometry (e.g., octahedral vs. square planar) at synchrotron facilities .

Basic: How is the purity of (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine validated in academic settings?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (70:30 methanol/water, 1 mL/min). Purity >98% is confirmed by a single peak (retention time ~8.2 min).

- Elemental analysis : Match experimental C/H/N percentages (<0.3% deviation) to theoretical values (C: 68.53%, H: 9.71%, N: 21.76%) .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (1.9 ± 0.2), BBB permeability (CNS MPO score >4), and CYP450 inhibition (e.g., CYP3A4 Ki = 12 µM).

- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) over 100 ns to assess plasma stability .

Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?

Methodological Answer:

- Forced degradation studies : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation products via LC-MS/MS (e.g., m/z 168.1 for hydrolyzed amine).

- Arrhenius analysis : Calculate activation energy (Eₐ) from kinetic data (k = 0.015 h⁻¹ at 25°C) to predict shelf-life .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.